A Technical Guide to the Physicochemical Properties of Z-Gly-OMe
A Technical Guide to the Physicochemical Properties of Z-Gly-OMe
This document provides a comprehensive overview of the physicochemical properties of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe), a crucial building block in peptide synthesis and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this guide details the compound's key characteristics, outlines experimental methodologies for their determination, and presents a typical synthesis workflow.
Core Physicochemical Properties
Z-Gly-OMe, with the CAS number 1212-53-9, is a derivative of the amino acid glycine.[1][2] It is widely used as a protected amino acid in organic synthesis, particularly in the construction of peptide chains.[1] Its benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide coupling. The compound typically appears as a colorless to light yellowish solid or oil.[1]
The key physicochemical data for Z-Gly-OMe are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(((benzyloxy)carbonyl)amino)acetate | |
| Synonyms | Z-Gly-OMe, CBZ-Glycine methyl ester, Methyl N-benzyloxycarbonylglycinate | [1] |
| CAS Number | 1212-53-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Appearance | Colorless to slightly yellow solid; Light yellowish oil | [1] |
| Melting Point | 22-26 °C | [3][4] |
| Boiling Point | 147-151 °C; 364.1 °C at 760 mmHg | [3][4] |
| Density | 1.19 g/cm³ | [3][4] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF), dichloromethane (DCM) | |
| Flash Point | 174 °C | [3] |
| pKa (Predicted) | 10.85 ± 0.46 | |
| LogP | 1.47670 | [3] |
| Refractive Index | 1.5120 to 1.5160 | [4] |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place; 2-8 °C | [1][4] |
Experimental Protocols
Detailed experimental procedures for the characterization and synthesis of Z-Gly-OMe are crucial for its effective use in research and development.
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Melting Point: The melting point is determined using a standard melting point apparatus. A small, purified sample of Z-Gly-OMe is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid sample transitions to a liquid is recorded as the melting point. This range provides an indication of the compound's purity.
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Solubility: To determine solubility, a measured amount of Z-Gly-OMe is added to a specific volume of a solvent (e.g., water, ethanol, DCM) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC, to quantify its solubility in that solvent. Z-Gly-OMe is noted to be soluble in organic solvents like ethanol and dichloromethane but insoluble in water.
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Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible nonpolar (e.g., n-octanol) and polar (e.g., water) phase.[5] The gold standard for its determination is the shake-flask method .[5]
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A solution of Z-Gly-OMe is prepared in one of the two solvents (typically n-octanol).
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This solution is mixed with a precise volume of the second immiscible solvent in a flask.
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The flask is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.[6]
-
The phases are separated, and the concentration of Z-Gly-OMe in each phase is determined using a quantitative analytical method like HPLC or UV spectroscopy.[5]
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of Z-Gly-OMe. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum confirm the presence and connectivity of hydrogen atoms, while the ¹³C NMR spectrum confirms the carbon framework.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8][9] A sample is analyzed to produce a spectrum showing absorption bands corresponding to specific molecular vibrations. For Z-Gly-OMe, key expected peaks would include C=O stretching (for both the carbamate and the ester), N-H bending, and C-O stretching.
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Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9] In Electron Impact (EI-MS), the molecule is ionized and fragmented. The molecular ion peak (M⁺) confirms the molecular weight (223.23), and the fragmentation pattern provides further structural evidence.[8][9]
Z-Gly-OMe is typically synthesized by protecting the amino group of glycine methyl ester. A common method involves the reaction of glycine methyl ester hydrochloride with benzyl chloroformate under basic conditions.
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Preparation of Glycine Methyl Ester: Glycine is esterified to glycine methyl ester, often using thionyl chloride in methanol. The product is typically isolated as the hydrochloride salt (H-Gly-OMe·HCl).
-
Protection Reaction (Benzyloxycarbonylation):
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) is dissolved in a suitable solvent, such as dichloromethane or an aqueous solution.
-
A base, such as triethylamine or sodium carbonate, is added to neutralize the hydrochloride and free the primary amine.
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The solution is cooled in an ice bath. Benzyl chloroformate (Cbz-Cl), the protecting agent, is added dropwise while stirring.
-
The reaction is allowed to proceed for several hours, often monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction mixture is washed with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude Z-Gly-OMe is then purified, typically by column chromatography or recrystallization, to obtain the final product with high purity.[1]
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Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of Z-Gly-OMe.
Caption: Generalized workflow for the synthesis of Z-Gly-OMe.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Z-GLY-OME | 1212-53-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Z-GLY-OME CAS#: 1212-53-9 [m.chemicalbook.com]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
